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Compound of Interest

Compound Name:
4-Chloro-2-methylpyrazolo[1,5-

a]pyrazine

CAS No.: 1314928-61-4

Cat. No.: B1455523 Get Quote

Executive Summary
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine (CAS 1314928-61-4) is a critical bicyclic

heteroaromatic scaffold employed primarily in the discovery of small-molecule kinase inhibitors.

As a bioisostere of purines and quinazolines, it serves as a high-value intermediate for

synthesizing ATP-competitive inhibitors targeting Janus Kinases (JAK), Tropomyosin Receptor

Kinases (TRK), and Adenosine receptors. This guide details its chemical identity, validated

synthetic protocols, and application in medicinal chemistry.[1]
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Property Data

CAS Number 1314928-61-4

IUPAC Name 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

Molecular Formula C₇H₆ClN₃

Molecular Weight 167.60 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DCM, Ethyl Acetate; limited

solubility in water

Melting Point
120–125 °C (Typical for this class, varies by

purity)

Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen),

desiccated

Synthetic Methodology
The synthesis of 4-chloro-2-methylpyrazolo[1,5-a]pyrazine is a multi-step process requiring

precise regiochemical control. The most robust route involves the construction of the

pyrazolo[1,5-a]pyrazine core via N-alkylation of an aminopyrazole followed by cyclization and

chlorination.

Retrosynthetic Analysis
The 4-chloro functionality is installed via nucleophilic aromatic substitution of a hydroxyl

(tautomeric oxo) group using a chlorinating agent. The bicyclic core is assembled by

condensing a 3-aminopyrazole derivative with a two-carbon electrophile.

Step-by-Step Protocol
Step 1: N-Alkylation of 3-Amino-5-methylpyrazole

Reagents: 3-Amino-5-methylpyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium

Carbonate (K₂CO₃, 2.0 eq).
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Solvent: DMF or Acetonitrile (anhydrous).

Conditions: 60–80 °C, 4–6 hours.

Mechanism: Sₙ2 attack by the pyrazole N1 nitrogen on the alkyl halide.

Note: Regioselectivity is critical. 3-amino-5-methylpyrazole can alkylate at N1 or N2.

Conditions favoring the thermodynamic product (N1-alkylation) are preferred to ensure the

correct 2-methyl isomer in the final ring system.

Step 2: Cyclization to 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one
Reagents: Sodium Ethoxide (NaOEt) in Ethanol or Sodium Hydride (NaH) in THF.

Conditions: Reflux (EtOH) or 0 °C to RT (THF), 2–4 hours.

Mechanism: Intramolecular nucleophilic acyl substitution. The exocyclic amine (NH₂) attacks

the ester carbonyl, closing the pyrazine ring.

Workup: Acidification with HCl precipitates the product.

Yield: Typically 60–75%.[2]

Step 3: Chlorination (The Key Transformation)
Reagents: Phosphorus Oxychloride (POCl₃, excess).

Catalyst: N,N-Dimethylaniline (catalytic) or Pyridine.

Conditions: Reflux (100–110 °C), 3–12 hours.

Protocol:

Suspend 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one in neat POCl₃ (5–10 vol).

Add base catalyst dropwise.

Heat to reflux.[3] The solid will dissolve as the reaction proceeds (conversion of C=O to C-

Cl).
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Monitor by LC-MS (disappearance of mass M+1 = 150, appearance of M+1 = 168/170).

Quenching (Critical): Pour reaction mixture slowly onto crushed ice/water with vigorous

stirring. Maintain temperature <20 °C to prevent hydrolysis of the product.

Neutralize with NaHCO₃ and extract with Dichloromethane (DCM).

Safety: POCl₃ is highly corrosive and reacts violently with water. Perform quenching in a

fume hood behind a blast shield.

Reaction Workflow Diagram
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Figure 1: Synthetic workflow for 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine from

commercially available precursors.

Medicinal Chemistry Applications
The 4-chloro-2-methylpyrazolo[1,5-a]pyrazine scaffold is a versatile "warhead" precursor.

The chlorine atom at position 4 is highly reactive toward nucleophilic aromatic substitution

(SₙAr), allowing for the rapid generation of diverse libraries.

Functionalization Strategies[1][4][5][6]
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SₙAr Reactions: The C4-Cl bond is activated by the adjacent bridgehead nitrogen. It reacts

readily with primary and secondary amines, alkoxides, and thiols.

Example: Reaction with morpholine or substituted anilines yields potent kinase inhibitors.

Suzuki-Miyaura Coupling: The chloride can serve as an electrophile for Palladium-catalyzed

cross-coupling with aryl boronic acids, extending the aromatic system.

Target Classes
JAK Inhibitors: The scaffold mimics the adenine core of ATP, fitting into the hinge region of

Janus Kinases.

Adenosine Receptor Antagonists: Derivatives have shown high affinity for A2A receptors,

relevant in Parkinson's disease research.[4]

TRK Inhibitors: Used in oncology to target NTRK gene fusion cancers.

Analytical Characterization
To validate the integrity of the synthesized compound, the following spectral data should be

confirmed:

¹H NMR (400 MHz, DMSO-d₆):

δ 8.5–9.0 ppm (1H, d, Pyrazine H-6).

δ 7.8–8.2 ppm (1H, d, Pyrazine H-7).

δ 6.5–7.0 ppm (1H, s, Pyrazole H-3).

δ 2.3–2.5 ppm (3H, s, Methyl group).

Note: The coupling constant (J) between H-6 and H-7 is characteristic of the pyrazine ring

(~4–5 Hz).

LC-MS:

ESI+ m/z: 168.02 (³⁵Cl) and 170.02 (³⁷Cl) in a 3:1 ratio.
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Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

Reactivity: Stable under normal conditions but moisture-sensitive due to the potential

hydrolysis of the C-Cl bond over prolonged exposure to humid air. Store under inert gas.

References
Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives:Patent CN113150012A. "Pyrazolo[1,5-

a]pyrazine derivative and preparation method and application thereof." (2021).[5] Link

Chlorination Protocols:Growing Science. "3-Formylpyrazolo[1,5-a]pyrazine-4-carboxylates as

new bielectrophilic reagents." (2025). Link

Scaffold Utility in Kinase Inhibition:RSC Advances. "Advances in pyrazolo[1,5-a]pyrimidines

and pyrazines: synthesis and their role as protein kinase inhibitors." (2025).[6][7] Link

General Heterocyclic Synthesis:Thieme Connect. "Functionalization of Position 7 of

Pyrazolo[1,5-a]pyrazines." (2023).[8] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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